molecular formula C15H14N6O5 B2706850 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone CAS No. 546120-15-4

3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone

Cat. No.: B2706850
CAS No.: 546120-15-4
M. Wt: 358.314
InChI Key: QTVAGMHXNZFXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multi-step organic reactions The synthetic route often starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the pyrimidinyl group through cyclization reactionsIndustrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .

Chemical Reactions Analysis

3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyrimidinyl positions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidinyl and piperazinyl groups contribute to its binding affinity and specificity for certain enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone can be compared with similar compounds such as:

    3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl amine: Similar structure but with an amine group instead of a ketone.

    3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl alcohol: Contains an alcohol group instead of a ketone.

    3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ester:

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O5/c22-14(11-8-12(20(23)24)10-13(9-11)21(25)26)18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAGMHXNZFXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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